

# 2,4-Xylyloxyacetyl Chloride: A Technical Guide to Nomenclature, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: (2,4-Dimethylphenoxy)acetyl chloride

CAS No.: 15516-45-7

Cat. No.: B1321888

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## Executive Summary

2,4-Xylyloxyacetyl chloride (CAS: 53056-20-5) is a specialized acyl chloride intermediate used primarily in the synthesis of aryloxyacetic acid derivatives. Structurally characterized by a 2,4-dimethylphenyl ether moiety linked to an acetyl chloride tail, it serves as a critical electrophile in the development of agrochemicals (auxin mimics) and pharmaceutical pharmacophores (local anesthetic analogs). This guide provides a definitive reference on its nomenclature, validated synthetic protocols, and handling requirements, distinguishing it from its structural isomer, the Mexiletine precursor (2,6-isomer).

## Part 1: Nomenclature & Chemical Identity

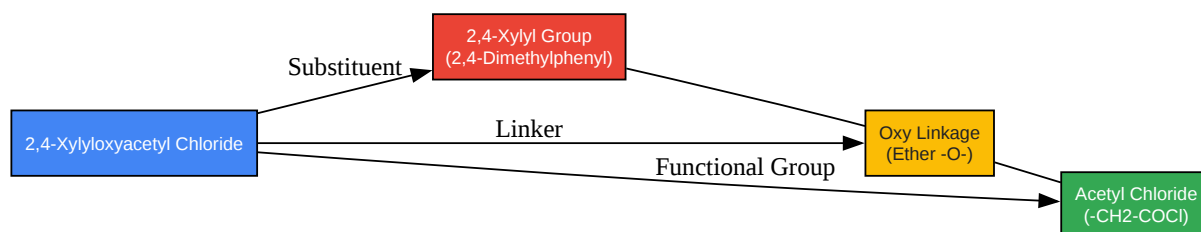
The nomenclature of this compound often leads to ambiguity due to the use of trivial names ("xylyl") alongside systematic IUPAC conventions. Precise identification is required to avoid confusion with the herbicide precursor 2,4-D (2,4-dichlorophenoxyacetyl chloride) or the regioisomer 2,6-xylyloxyacetyl chloride.

## Identity Matrix

Identifier Type	Value	Notes
Common Name	2,4-Xylyloxyacetyl chloride	"Xylyl" denotes the dimethylphenyl group.
IUPAC Name	2-(2,4-Dimethylphenoxy)acetyl chloride	Preferred for regulatory documentation.
CAS Number	53056-20-5	Specific to the acid chloride form.
Precursor CAS	13334-49-1	Refers to the stable acid: (2,4-dimethylphenoxy)acetic acid.
Molecular Formula		MW: 198.65 g/mol
SMILES	<chem>CC1=CC(=C(C=C1)OCC(=O)Cl)C</chem>	Useful for cheminformatics queries.

## Structural Logic & Disambiguation

The term "2,4-Xylyloxy" indicates an ether linkage at the C1 position of a benzene ring, with methyl substituents at C2 and C4. This steric arrangement is less crowded than the 2,6-isomer, making the ether oxygen more accessible but the C2-methyl group still provides ortho-steric influence during nucleophilic attacks at the carbonyl carbon.



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Figure 1: Structural decomposition of the nomenclature logic.

## Part 2: Chemical Properties & Stability

As an acid chloride, 2,4-xylyloxyacetyl chloride is inherently unstable in the presence of moisture. Its utility lies in its high reactivity toward nucleophiles (amines, alcohols, thiols).

## Reactivity Profile

- **Hydrolytic Instability:** Rapidly hydrolyzes in water or moist air to revert to 2-(2,4-dimethylphenoxy)acetic acid and hydrochloric acid (HCl).
- **Electrophilicity:** The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom, facilitating Schotten-Baumann type reactions.
- **Thermal Stability:** Moderately stable under anhydrous conditions but prone to decarbonylation at high temperatures ( ).

## Physicochemical Data (Predicted)

- **Boiling Point:** ~135–140°C at 10 mmHg (Estimated based on homologs).
- **Density:** ~1.18 g/mL.[1]
- **Appearance:** Colorless to pale yellow fuming liquid (or low-melting solid depending on purity).
- **Solubility:** Soluble in DCM, THF, Toluene; reacts violently with water/alcohols.

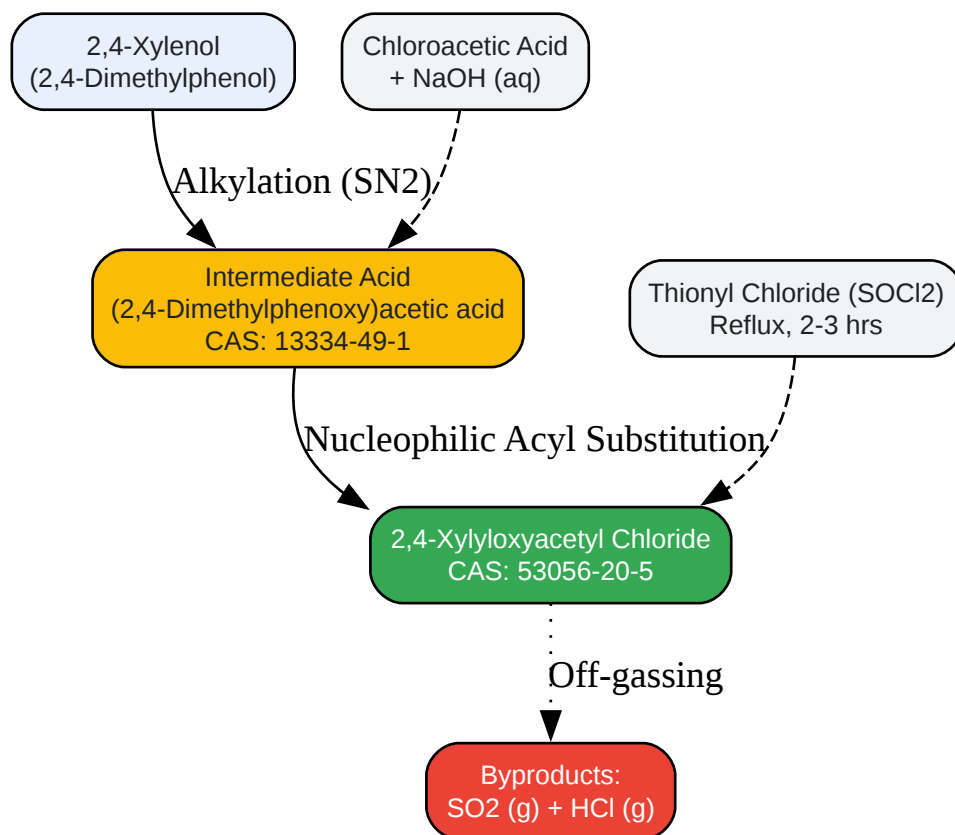
## Part 3: Synthesis & Applications

### Synthetic Pathway

The synthesis follows a classical two-step sequence starting from commercially available 2,4-xyleneol.

- **Williamson Ether Synthesis:** 2,4-Xyleneol is alkylated with chloroacetic acid under basic conditions to form the carboxylic acid.
- **Acyl Chlorination:** The acid is converted to the acid chloride using Thionyl Chloride (

).



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Figure 2: Synthetic route from 2,4-xylenol to the target acid chloride.

## Applications in Drug Discovery

While the 2,6-isomer is the precursor to Mexiletine (Class IB anti-arrhythmic), the 2,4-isomer serves as a vital tool for Structure-Activity Relationship (SAR) studies:

- **Steric Scanning:** Researchers substitute the 2,6-dimethyl motif with 2,4-dimethyl to test how steric hindrance at the ether linkage affects metabolic stability (cytochrome P450 oxidation).
- **Library Synthesis:** Used to generate amide libraries for screening antimicrobial activity against *S. aureus* and *E. coli* [1].
- **Herbicide Analogs:** Acts as a lipophilic variant of 2,4-D (dichlorophenoxyacetic acid), used to study auxin binding pocket tolerance for methyl-vs-chloro substitutions [2].

## Part 4: Experimental Protocol

### Protocol: Synthesis of N-Benzyl-2-(2,4-dimethylphenoxy)acetamide

A self-validating method to confirm the identity and reactivity of 2,4-xylyloxyacetyl chloride.

Objective: Derivatize the acid chloride with benzylamine to form a stable amide for characterization (melting point/NMR).

#### Reagents:

- 2,4-Xylyloxyacetyl chloride (freshly prepared or commercial).
- Benzylamine (1.1 equiv).
- Triethylamine (TEA) (1.2 equiv) – Acid Scavenger.
- Dichloromethane (DCM) – Anhydrous.

#### Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Dissolve 5.0 mmol of 2,4-xylyloxyacetyl chloride in 20 mL of anhydrous DCM under atmosphere. Cool to 0°C (ice bath).
- Addition: Mix benzylamine (5.5 mmol) and TEA (6.0 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
- Validation (TLC): Spot the reaction mixture against the starting acid chloride (hydrolyzed on plate) or benzylamine. Mobile phase: Hexane/Ethyl Acetate (7:3). Disappearance of amine indicates completion.

- Workup: Wash the organic layer with 1M HCl (removes unreacted amine/TEA), then Sat. (removes acidic byproducts), then Brine. Dry over

- Isolation: Evaporate solvent in vacuo. Recrystallize the solid from Ethanol/Water.

Expected Outcome: White crystalline solid. Characterization: IR (KBr): Amide I band at ~1650 (distinct from the ~1800 of the acid chloride).

## Part 5: Handling & Safety (HSE)

Hazard Class	GHS Code	Description	Mitigation
Corrosive	H314	Causes severe skin burns and eye damage.[2][3][4]	Wear nitrile gloves (double gloving recommended) and face shield.
Respiratory	H335	May cause respiratory irritation.[4]	Handle only in a functioning fume hood.
Reactivity	EUH014	Reacts violently with water.[2][5]	Store under inert gas (/Ar) in a desiccator.

Disposal: Quench excess acid chloride by slowly adding to a large volume of ice-cold dilute sodium hydroxide solution before disposal in organic waste.

## References

- PubChem. (2025).[3][4][6][7] Compound Summary: **(2,4-Dimethylphenoxy)acetyl chloride** (CAS 53056-20-5).[8] National Library of Medicine. [[Link](#)]
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